molecular formula C12H16N2O B1518761 4-(4-Methylphenyl)-1,4-diazepan-2-one CAS No. 1087784-39-1

4-(4-Methylphenyl)-1,4-diazepan-2-one

Cat. No.: B1518761
CAS No.: 1087784-39-1
M. Wt: 204.27 g/mol
InChI Key: QHNCJVYCUMBAPI-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Alkaline Hydrolysis

Research by Yang (1998) explores the alkaline hydrolysis of diazepam, leading to the formation of various compounds including 4-(4-Methylphenyl)-1,4-diazepan-2-one. This study reveals the mechanism of hydroxide attack at specific carbon positions, resulting in intermediate products and diazepine ring opening (Yang, 1998).

Formation and Stability in Various pH Solutions

Yang (1998) also investigates the reactions of diazepam derivatives, including this compound, in solutions of different pH levels. This study provides insights into the stability and transformation mechanisms of these compounds in varying pH environments (Yang, 1998).

Structure-Activity Relationship in Pharmacology

Peprah et al. (2012) conducted structure-activity relationship studies on compounds related to this compound. This research is crucial for understanding how structural modifications affect binding affinity at various receptor subtypes, leading to the identification of new potential therapeutic agents (Peprah et al., 2012).

Interaction with AMPA/Kainate Receptors

Borowicz et al. (2000) explored the interaction of diazepam derivatives with AMPA/kainate receptors. This research is significant in understanding the potential for combining these compounds with other agents to enhance anticonvulsive activity (Borowicz et al., 2000).

Synthesis and Evaluation of Derivatives

Verma et al. (2015) synthesized and evaluated a series of derivatives of 1,4-diazepines, including this compound, for their antimicrobial and anticancer activities. This research is crucial for developing new therapeutic agents with potential applications in treating various diseases (Verma et al., 2015).

Properties

IUPAC Name

4-(4-methylphenyl)-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-3-5-11(6-4-10)14-8-2-7-13-12(15)9-14/h3-6H,2,7-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNCJVYCUMBAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.